Diallyl sulfone
Description
Diallyl sulfone (DASO2) is a sulfone-containing organosulfur compound derived from garlic (Allium sativum). It is a metabolite of diallyl sulfide (DAS), formed via CYP2E1-mediated oxidation to diallyl sulfoxide (DASO) and subsequently to DASO2 . DASO2 is notable for its role as a suicide inhibitor of CYP2E1, an enzyme critical in the bioactivation of carcinogens like nitrosamines and acetaminophen . This irreversible inhibition mechanism underpins its chemopreventive properties, reducing toxicity and tumorigenesis in preclinical models .
Properties
IUPAC Name |
3-prop-2-enylsulfonylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDMAWEJPYWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168564 | |
| Record name | Diallyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16841-48-8 | |
| Record name | Diallyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diallyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A pivotal study outlined a protocol where a bicyclic sulfone precursor (6 ) was treated with allyl bromide (3 equivalents) and n-BuLi (2.7 equivalents) in tetrahydrofuran (THF) at −75°C to room temperature. This reaction produced this compound (2a ) in 80% yield, alongside minor amounts of monoallylated (8a , 10%) and triallylated (9 , 3%) byproducts (Table 1). Optimization revealed that increasing the equivalents of allyl bromide and base enhanced the yield of 2a to 80% while suppressing byproduct formation.
Table 1: Optimization of this compound synthesis via alkenylation
| Entry | Allyl bromide (equiv) | Base (equiv) | Temperature (°C) | Yield of 2a (%) | Byproducts (%) |
|---|---|---|---|---|---|
| 1a | 3 | 2.7 | −75 to rt | 80 | 13 |
| 1b | 10 | 5.0 | −58 to rt | 80 | 6 |
The reaction’s efficiency hinges on the use of polar aprotic solvents like THF and the controlled addition of allyl bromide to prevent premature quenching of the organolithium intermediate.
Mechanism and Stereochemical Considerations
The alkenylation proceeds via deprotonation of the sulfone precursor by n-BuLi, generating a stabilized carbanion that attacks the allyl bromide electrophile. Single-crystal X-ray diffraction confirmed that the two allyl groups adopt a cis-configuration relative to the sulfone moiety, a stereochemical outcome dictated by the planar geometry of the intermediate carbanion. This stereoselectivity is critical for subsequent applications in ring-rearrangement metathesis (RRM) reactions, where the cis arrangement facilitates strain-driven cyclization.
Oxidation of Diallyl Sulfide
An alternative route to this compound involves the oxidation of diallyl sulfide, a compound accessible via biological or chemical synthesis.
Synthesis of Diallyl Sulfide
Diallyl sulfide is typically prepared through two methods:
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Biological extraction : Allicin, a precursor to diallyl sulfide, is extracted from garlic using ethanol (95% v/v) at 30–50°C, achieving an extraction rate of 0.24%.
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Chemical synthesis : Reaction of allyl halides with sodium sulfide in aqueous media, often facilitated by phase-transfer catalysts like Aliquat® 336, yields diallyl sulfide in 83% purity.
Hydrogen Peroxide-Mediated Oxidation
Diallyl sulfide is oxidized to this compound using 30% hydrogen peroxide (H₂O₂) in the presence of catalytic systems. A landmark study demonstrated that Mo- or W-based catalysts enable complete conversion of sulfide to sulfone under solvent-free conditions, avoiding toxic chlorinated solvents. The reaction proceeds via a two-step mechanism:
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Sulfoxide formation : Initial oxidation of sulfide to sulfoxide using H₂O₂ at 25°C.
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Sulfone formation : Further oxidation at 60°C with catalytic Na₂WO₄ or (NH₄)₆Mo₇O₂₄.
Table 2: Oxidation of diallyl sulfide to sulfone
| Substrate | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diallyl sulfide | 30% H₂O₂ | None | 25 | 24 | 0 (sulfoxide) |
| Diallyl sulfide | 30% H₂O₂ | Na₂WO₄ | 60 | 12 | 95 |
This method is advantageous for its environmental compatibility and high atom economy, though it requires precise temperature control to avoid over-oxidation.
Comparative Analysis of Synthetic Routes
The direct alkenylation method offers superior yields (80%) and stereochemical control, making it ideal for applications requiring precise molecular architecture. In contrast, the oxidation route provides a straightforward pathway from readily available diallyl sulfide but involves multi-step synthesis and potential byproduct formation.
Key considerations for method selection :
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Scale : Direct alkenylation is preferable for small-scale, high-purity synthesis.
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Cost : Oxidation is cost-effective for large-scale production if diallyl sulfide is available.
Chemical Reactions Analysis
Types of Reactions: Diallyl sulfone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to diallyl sulfide under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, niobium carbide catalyst.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Diallyl sulfide.
Substitution: Various substituted sulfones depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Diallyl sulfone has been studied for its anticancer effects, particularly in relation to its ability to inhibit cytochrome P450 2E1 (CYP2E1). This enzyme is involved in the metabolism of various carcinogens and xenobiotics. Research indicates that this compound can protect against acetaminophen-induced hepatotoxicity by inhibiting CYP2E1, thus reducing oxidative stress and cellular damage. A study demonstrated that this compound significantly decreased liver injury in animal models treated with acetaminophen, suggesting its potential as a protective agent in cancer therapies that involve hepatotoxic drugs .
Cardioprotective Effects
Recent studies have highlighted the cardioprotective effects of this compound. It has been shown to mitigate oxidative stress and apoptosis in models of dilated cardiomyopathy. The compound's mechanism involves the inhibition of CYP2E1, which is upregulated in heart diseases. In experimental models, this compound improved cardiac function and reduced chamber dilation compared to standard treatments like angiotensin-converting enzyme inhibitors . These findings suggest that this compound could be a valuable addition to therapeutic strategies for heart diseases.
Antimicrobial Activity
This compound exhibits promising antimicrobial properties, particularly against Leishmania major, the causative agent of leishmaniasis. In combination with meglumine antimoniate, this compound demonstrated enhanced efficacy in reducing parasite load and lesion size in infected animal models. The mechanism appears to involve immunomodulation, enhancing Th1 cytokine responses and promoting apoptosis in infected cells . This suggests that this compound could be explored as a component of combination therapies for leishmaniasis.
Immunomodulatory Effects
The immunomodulatory potential of this compound has been investigated in various contexts. Studies indicate that it can influence immune responses by modulating cytokine production and enhancing T-cell activity. This property is particularly relevant for conditions where immune modulation is necessary, such as autoimmune diseases or infections . The ability of this compound to enhance immune responses while minimizing cytotoxicity makes it an attractive candidate for further research in immunotherapy.
Summary Table of Applications
Mechanism of Action
The mechanism of action of diallyl sulfone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the cytochrome P450 2E1 (CYP2E1) enzyme.
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Metabolic Comparison
Key Insights :
Enzyme Interactions and Toxicity
Table 2: Enzyme Modulation and Toxicity
Key Insights :
Chemopreventive Efficacy
Table 3: Preclinical Chemoprevention Data
Key Insights :
- DASO2: Reduces DNA adduct formation by blocking CYP2E1-mediated carcinogen activation .
- DADS: Protects against ethanol-induced oxidative stress via phase II enzyme induction .
Therapeutic Limitations and Advantages
- DASO2 Advantages : Long-lasting CYP2E1 inhibition due to suicide mechanism; odorless .
- DASO2 Limitations : High doses may produce toxic epoxides; chronic use effects understudied .
- DADS Advantages : Broad-spectrum protection via DNA repair induction; low toxicity .
- DAS Limitations : Short-term efficacy due to reversible inhibition; garlic odor limits use .
Biological Activity
Diallyl sulfone (DASO) is a sulfur-containing compound derived from garlic, specifically from diallyl sulfide (DAS). It has garnered attention for its various biological activities, particularly in the context of cancer prevention, antioxidant properties, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a stable derivative of diallyl sulfide that exhibits several biological activities. Its structure allows it to interact with various biological pathways, primarily through the modulation of oxidative stress and inflammation. The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP2E1, which plays a significant role in the metabolism of xenobiotics and the generation of reactive oxygen species (ROS) .
- Antioxidant Activity : this compound enhances the expression and activity of antioxidant enzymes such as glutathione S-transferase (GST), catalase, and superoxide dismutase (SOD) . This activity is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for cellular defense against oxidative stress.
- Anti-inflammatory Effects : DASO inhibits pro-inflammatory signaling pathways, including NF-κB, thereby reducing inflammation in various tissues .
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound induces apoptosis in cancer cell lines by promoting ROS accumulation and altering the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction .
Anticancer Properties
This compound has demonstrated significant anticancer potential across various studies. It exhibits cytotoxic effects against several cancer cell lines, including breast, gastric, and colorectal cancers. The mechanisms underlying its anticancer activity include:
- Induction of apoptosis through ROS generation.
- Inhibition of cell proliferation via cell cycle arrest.
- Modulation of signaling pathways associated with tumor growth and metastasis .
Table 1: Summary of Anticancer Studies on this compound
| Cancer Type | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Breast Cancer | MCF-7 | Apoptosis induction | |
| Gastric Cancer | AGS | Growth inhibition | |
| Colorectal Cancer | HCT116 | Cell cycle arrest |
Antioxidant Effects
The antioxidant properties of this compound are significant in mitigating oxidative stress-related damage. Research indicates that DASO treatment leads to:
- Increased levels of GSH/GSSG ratio in treated cells.
- Enhanced activity of phase II detoxifying enzymes .
Table 2: Antioxidant Enzyme Activity Post-Diallyl Sulfone Treatment
Case Studies
- Hepatoprotection : A study demonstrated that this compound significantly reduced acetaminophen-induced hepatotoxicity in animal models. The compound facilitated detoxification processes and restored liver function markers .
- Diabetes Management : Research has indicated that DASO may improve insulin sensitivity and reduce glucose levels in diabetic models by modulating oxidative stress pathways .
- Leishmaniasis Treatment : A recent study explored the antileishmanial activity of diallyl sulfide combined with meglumine antimoniate. Results showed enhanced efficacy against Leishmania parasites when combined with DASO, indicating its potential as an adjunct therapy .
Q & A
Q. What are the primary metabolic pathways of diallyl sulfone (DASO₂) in biological systems, and how do they influence experimental outcomes?
DASO₂ is metabolized via cytochrome P450 enzymes, particularly CYP2E1, which oxidizes its sulfur atom to form reactive intermediates. This process involves competitive inhibition and suicide-inhibitory mechanisms, where DASO₂ irreversibly inactivates CYP2E1, altering the metabolism of substrates like vinyl carbamate . Researchers should account for species-specific CYP2E1 activity when designing in vitro or in vivo models, as metabolic rates vary between rodents and humans. Analytical methods like GC-MS (gas chromatography-mass spectrometry) can track DASO₂ metabolites and validate pathway interactions .
Q. How can researchers accurately quantify this compound in complex matrices (e.g., biological samples or reaction mixtures)?
Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) for precise quantification. System suitability tests are critical: ensure ≤2% coefficient of variation (CV) for retention times and peak areas. For example, a validated GC method achieved 1.64% CV for diallyl disulfide (a structurally related compound), demonstrating reproducibility . Include internal standards (e.g., deuterated analogs) to correct for matrix effects and validate selectivity against interfering compounds .
Q. What experimental approaches are used to study DASO₂’s inhibition of CYP2E1?
Employ competitive inhibition assays with CYP2E1-specific substrates (e.g., chlorzoxazone) and monitor metabolite formation via HPLC or LC-MS. Suicide inhibition is confirmed by time-dependent loss of enzyme activity, pre-incubation with NADPH, and irreversible binding studies. Kinetic parameters (Km, Vmax, and KI) should be calculated to distinguish between reversible and irreversible inhibition mechanisms .
Advanced Research Questions
Q. How can contradictory data on CYP2E1 inhibition by DASO₂ across studies be resolved?
Q. What methodologies are recommended to investigate DASO₂’s interaction with non-CYP enzymes (e.g., glutathione transferases or sulfotransferases)?
Combine enzyme activity assays with proteomic profiling. For example:
Q. How should researchers design toxicological studies to evaluate DASO₂’s protective effects against DNA adduct formation?
- Use vinyl carbamate (VC)-treated murine models, monitoring 1,N6-ethenodeoxyadenosine (εdA) adducts via 32P-postlabeling or LC-MS/MS.
- Pre-treat experimental groups with DASO₂ and compare adduct levels to controls.
- Include endpoints for chromosomal damage (e.g., micronucleus assay in erythrocytes) and validate CYP2E1 inactivation via immunoblotting .
Q. What experimental strategies address DASO₂’s potential pro-oxidant effects in cellular systems?
- Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in presence/absence of antioxidants (e.g., N-acetylcysteine).
- Perform redox proteomics to identify oxidized proteins (e.g., carbonylated residues).
- Evaluate mitochondrial dysfunction via JC-1 staining for membrane potential changes .
Q. How can synergistic effects between DASO₂ and other organosulfur compounds (e.g., diallyl disulfide) be systematically studied?
- Use factorial design experiments to test combinations at varying concentrations.
- Calculate combination indices (CI) via the Chou-Talalay method to classify synergism/additivism.
- Assess CYP2E1 inactivation kinetics and metabolite profiles to identify overlapping or distinct mechanisms .
Methodological Considerations
Q. What controls are essential for stability studies of DASO₂ under experimental conditions?
Q. How can researchers address interspecies variability in translating DASO₂ findings from rodents to humans?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
